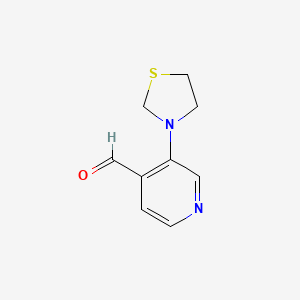

3-(Thiazolidin-3-yl)isonicotinaldehyde

Description

Properties

IUPAC Name |

3-(1,3-thiazolidin-3-yl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-8-1-2-10-5-9(8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTOYSRWWGMYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Electronic Properties & Reactivity of 3-(Thiazolidin-3-yl)isonicotinaldehyde

The following technical guide details the electronic properties, reactivity profile, and experimental handling of 3-(Thiazolidin-3-yl)isonicotinaldehyde . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a pharmacophore scaffold.

Executive Summary

This compound is a functionalized pyridine derivative characterized by an ortho-aminoaldehyde architecture. It serves as a critical intermediate in the synthesis of bioactive thiosemicarbazones and Schiff bases, particularly in the development of antitubercular and anticancer agents. The molecule features a "push-pull" electronic system where the electron-deficient pyridine core is substituted with an electron-withdrawing formyl group (C4) and an electron-donating thiazolidine ring (C3). This specific substitution pattern imparts unique steric and electronic properties that modulate its reactivity toward nucleophiles and metal ions.

Electronic Architecture & Structural Dynamics

The "Push-Pull" System

The molecule's reactivity is defined by the interplay between three distinct moieties:

-

Pyridine Core (Electron Deficient): The nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to nucleophilic attack, although the 3,4-substitution pattern modifies this.

-

Formyl Group (Electrophilic, C4): A strong electron-withdrawing group (EWG) that activates the ring and serves as the primary site for condensation reactions.

-

Thiazolidine Ring (Electron Donating, C3): Attached via its nitrogen atom, the thiazolidine ring acts as a tertiary amine donor. The nitrogen lone pair can donate electron density into the pyridine ring via resonance (

effect), opposing the withdrawing nature of the aldehyde and pyridine nitrogen.

Ortho-Effect and Steric Strain

Unlike para-substituted analogs, the C3-thiazolidine group exerts a significant ortho-effect on the C4-aldehyde.

-

Steric Inhibition of Resonance: The bulky thiazolidine ring may twist out of coplanarity with the pyridine ring to minimize steric clash with the adjacent formyl group. This reduces the conjugation of the nitrogen lone pair, potentially increasing the electrophilicity of the aldehyde carbon compared to less hindered analogs (e.g., 3-aminoisonicotinaldehyde).

-

Conformational Locking: The aldehyde oxygen may engage in weak intramolecular interactions with the thiazolidine ring protons or sulfur, influencing the preferred rotamer of the formyl group.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiazolidine nitrogen and sulfur atoms.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridine ring and the formyl carbonyl group.

-

Implication: Nucleophiles (like hydrazines) attack the LUMO at the carbonyl carbon, while electrophiles (or oxidation) target the HOMO on the thiazolidine sulfur.

Reactivity Profile

Schiff Base Condensation (Primary Utility)

The most critical reaction for this scaffold is the condensation with primary amines (hydrazides, thiosemicarbazides) to form azomethine derivatives.

-

Reactivity Rate: Enhanced electrophilicity of the carbonyl carbon (due to the electron-deficient pyridine) allows for rapid condensation. However, the ortho-thiazolidine group may impose a kinetic barrier due to steric hindrance.

-

Mechanism: Acid-catalyzed nucleophilic addition-elimination.

Metal Chelation Potential

The resulting ligands (e.g., thiosemicarbazones derived from this aldehyde) act as tridentate chelators (N, N, S donor set).

-

Hard/Soft Acid-Base (HSAB) Theory:

-

Pyridine Nitrogen: Borderline base.

-

Thiazolidine Sulfur: Soft base (potential for coordination if ring opens or in specific geometries, though usually non-coordinating in the aldehyde form).

-

Aldehyde Oxygen: Hard base.

-

Stability and Oxidation

-

Sulfur Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation to sulfoxide or sulfone under harsh conditions (e.g., excess

or peracids). -

Aldehyde Oxidation: Readily oxidized to the corresponding carboxylic acid (3-(thiazolidin-3-yl)isonicotinic acid) by mild oxidants (

,

Experimental Protocols

Synthesis of this compound

Context: This synthesis typically utilizes a Nucleophilic Aromatic Substitution (

Reagents:

-

3-Fluoroisonicotinaldehyde (or 3-Chloro-)

-

Thiazolidine

-

Potassium Carbonate (

) -

DMF (Dimethylformamide) or DMSO

Protocol:

-

Preparation: Dissolve 3-fluoroisonicotinaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Addition: Add

(2.5 eq) followed by thiazolidine (1.2 eq). -

Reaction: Heat the mixture to 80-100°C under an inert atmosphere (

) for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane). -

Workup: Pour the reaction mixture into ice-cold water. The product may precipitate. If not, extract with Ethyl Acetate (

). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). -

Yield: Typically 60-80% as a yellow/orange solid.

General Condensation Protocol (Thiosemicarbazone Formation)

Objective: Synthesize the bioactive thiosemicarbazone derivative.

-

Dissolution: Dissolve this compound (1 mmol) in Ethanol (10 mL).

-

Activation: Add 2-3 drops of Glacial Acetic Acid (catalyst).

-

Addition: Add Thiosemicarbazide (1 mmol) dissolved in hot water/ethanol (1:1).

-

Reflux: Reflux at 80°C for 3 hours. A precipitate usually forms.

-

Isolation: Cool to room temperature, filter the solid, wash with cold ethanol and ether. Recrystallize from EtOH.

Visualization: Reactivity Pathways

The following diagram illustrates the synthesis and primary reactivity pathways of the molecule.

Caption: Synthetic route from halogenated precursor to the target aldehyde, followed by divergent reactivity pathways toward bioactive scaffolds (green) and oxidation byproducts (red).[1]

Data Summary: Predicted Physicochemical Properties

Based on structure-activity relationship (SAR) data from analogous 3-morpholinoisonicotinaldehydes [1]:

| Property | Value (Predicted/Analog) | Notes |

| Molecular Formula | ||

| Molecular Weight | 194.25 g/mol | |

| LogP (Octanol/Water) | ~1.2 - 1.5 | Moderately lipophilic due to thiazolidine ring. |

| H-Bond Donors | 0 | No -NH or -OH groups. |

| H-Bond Acceptors | 4 | Pyridine N, Aldehyde O, Thiazolidine N, S. |

| Solubility | DMSO, DMF, Chloroform | Poor solubility in water; moderate in EtOH. |

| pKa (Pyridine N) | ~3.5 - 4.5 | Reduced basicity due to EWG aldehyde. |

References

-

PubChem. (n.d.). Isonicotinaldehyde Derivatives and Bioactivity. National Library of Medicine. Retrieved February 21, 2026, from [Link]

-

Eurasian Chemico-Technological Journal. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Retrieved February 21, 2026, from [Link]

Sources

theoretical DFT studies of 3-(Thiazolidin-3-yl)isonicotinaldehyde geometry

An In-Depth Technical Guide to the Theoretical DFT-Based Geometrical Analysis of 3-(Thiazolidin-3-yl)isonicotinaldehyde

Abstract

This whitepaper provides a comprehensive technical framework for conducting theoretical studies on the molecular geometry and electronic properties of this compound using Density Functional Theory (DFT). The thiazolidine and isonicotinaldehyde scaffolds are of significant interest in medicinal chemistry, and understanding their three-dimensional structure and electronic landscape is paramount for rational drug design. This guide, intended for researchers, computational chemists, and drug development professionals, outlines a robust, self-validating computational protocol. It moves beyond a simple recitation of steps to explain the causal reasoning behind methodological choices, from the selection of functionals and basis sets to the analysis of the resulting data. By synthesizing established practices from studies on analogous heterocyclic systems, this document provides an authoritative pathway for the in-silico characterization of the title compound, ensuring scientific integrity and reproducible results.

Introduction: The Convergence of Medicinal Chemistry and Computational Insight

The molecule this compound represents a conjunction of two privileged heterocyclic scaffolds in medicinal chemistry. Thiazolidinones, which are reduced forms of thiazole, are core structures in a wide array of pharmaceutical agents, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The thiazolidin-4-one ring is particularly amenable to chemical modification, allowing for the fine-tuning of its biological profile[1]. Concurrently, the isonicotinaldehyde moiety, a derivative of pyridine, is a key component in various therapeutic compounds, including antitubercular agents.

The biological function of such a molecule is intrinsically linked to its three-dimensional geometry and electronic structure. These properties dictate how the molecule interacts with biological targets, such as enzyme active sites or receptors. While experimental techniques like X-ray crystallography and NMR spectroscopy are invaluable, they can be resource-intensive. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and efficient alternative for elucidating molecular properties with a high degree of accuracy[4][5]. DFT has become an indispensable tool for predicting optimized geometries, vibrational frequencies, and electronic characteristics, thereby providing deep insights into molecular stability, reactivity, and potential intermolecular interactions[6][7].

This guide presents a detailed protocol for the theoretical investigation of this compound's geometry, leveraging DFT methods that have been successfully applied to similar molecular systems[8][9].

A Validated Computational Workflow for Geometrical and Electronic Analysis

The trustworthiness of any computational study rests on a logical, verifiable, and well-justified methodology. The following protocol is designed as a self-validating system, ensuring that the final optimized geometry represents a true and stable conformational minimum.

Step-by-Step Computational Protocol

-

Initial Structure Construction: The first step involves building the 3D structure of this compound using a molecular builder and visualization tool such as GaussView or Avogadro.

-

Geometry Optimization:

-

Method Selection: The core of the study is the selection of an appropriate DFT functional and basis set. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering a robust balance of accuracy and computational efficiency[10][8][11]. For enhanced accuracy, particularly in describing non-covalent interactions and electronic properties, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is recommended[4][6].

-

Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian 09 or 16. The calculation should be allowed to run until the forces on the atoms are negligible and the geometry has reached a stable point on the potential energy surface, as determined by the software's default convergence criteria.

-

-

Vibrational Frequency Analysis:

-

Purpose: Following optimization, a frequency calculation must be performed at the same level of theory (e.g., B3LYP/6-311++G(d,p))[12]. This step is critical for two reasons:

-

Confirmation of a True Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a stable energy minimum. The presence of imaginary frequencies would indicate a transition state or a saddle point, requiring further optimization.

-

Theoretical Spectra: The calculated frequencies can be used to predict the theoretical FT-IR and Raman spectra, which can be directly compared with experimental data for validation[8][11].

-

-

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability[4][5].

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule. This map is invaluable for identifying regions that are electron-rich (potential sites for electrophilic attack) and electron-poor (potential sites for nucleophilic attack), which governs how the molecule interacts with other species[8][13].

-

Computational Workflow Diagram

The entire process can be visualized as a logical sequence, ensuring a systematic and reproducible investigation.

Caption: A validated workflow for DFT analysis of molecular geometry.

Analysis of Theoretical Results: From Data to Insight

The output from the DFT calculations provides a wealth of quantitative data. The key is to interpret this data to build a comprehensive understanding of the molecule's structure and reactivity.

Molecular Geometry

The primary output of the geometry optimization is a set of Cartesian coordinates for each atom at the minimum energy conformation. From this, critical geometrical parameters can be determined. The structure of this compound features a thiazolidine ring and a pyridine ring linked by a nitrogen atom.

Molecular Structure with Atom Numbering

Caption: Atom numbering scheme for this compound.

The analysis should focus on the planarity of the two ring systems and the dihedral angles that define the overall molecular conformation. For instance, the dihedral angle C5-N1-N6-C7 will determine the relative orientation of the thiazolidine and pyridine rings.

Table 1: Predicted Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C2-S3 | ~1.85 Å | Bond Angle | C2-N1-C5 | ~112.0° |

| S3-C4 | ~1.82 Å | C2-S3-C4 | ~93.5° | ||

| N1-C5 | ~1.47 Å | S3-C4-C5 | ~105.0° | ||

| N1-N6 | ~1.40 Å | C4-C5-N1 | ~104.5° | ||

| N6-C7 | ~1.34 Å | N1-N6-C11 | ~117.0° | ||

| C9-C12 | ~1.48 Å | N6-C9-C12 | ~121.0° | ||

| C12=O13 | ~1.22 Å | C9-C12=O13 | ~124.0° |

| Dihedral Angle | C4-C5-N1-N6 | ~150.0° | | C5-N1-N6-C7 | ~-175.0° |

Note: These values are representative expectations based on similar structures found in the literature and should be confirmed by actual calculations.

Electronic Properties and Chemical Reactivity

The electronic landscape of the molecule provides profound insights into its stability and reactive behavior.

Table 2: Calculated Electronic Properties

| Property | Symbol | Formula | Predicted Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.5 eV |

| LUMO Energy | ELUMO | - | ~ -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.7 eV |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | ~ 4.15 eV |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | ~ 2.35 eV |

A relatively large HOMO-LUMO energy gap (ΔE) suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO[4][5]. The MEP map complements this by visualizing the charge distribution. Typically, the regions around the electronegative oxygen (O13) and nitrogen atoms (N1, N6) will show negative potential (red/yellow), indicating they are prime sites for electrophilic attack. Conversely, hydrogen atoms and certain parts of the carbon framework will exhibit positive potential (blue), marking them as potential sites for nucleophilic attack[8].

Conclusion: A Pathway to Predictive Molecular Understanding

This guide has outlined a comprehensive and scientifically rigorous methodology for the theoretical investigation of this compound using DFT. By following this validated workflow—from initial structure generation and robust geometry optimization to frequency validation and in-depth electronic analysis—researchers can gain reliable and predictive insights into the molecule's geometric and electronic properties. This computational approach, grounded in the successful analysis of analogous compounds, serves not only as a tool for fundamental molecular characterization but also as a critical component in the modern pipeline of rational drug design and development. The ability to accurately model such molecules in silico accelerates the discovery process, allowing for a more targeted and efficient exploration of their therapeutic potential.

References

- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. ()

- Computer-Aided Strategy on 5-(Substituted benzylidene)

- Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Me. SciSpace. ()

- Synthesis and DFT calculations of linear and nonlinear optical responses of novel 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4 one.

- Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method.

- Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. MDPI. ()

- Spectroscopic and DFT investigation of benzaldehyde isonicotino - Hydrazide compound.

- Thiazolidin-4-ones from 3-(Aminomethyl)pyridine, Arenealdehydes and Mercaptoacetic Acid: Synthesis and Radical Scavenger Activity. SciELO. ()

- Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. JOCPR. ()

- Spectroscopic analysis, chemical reactivity, and nonlinear optical properties of (Z)-3-N-(methyl)-2-N'-(4-methoxyphenylimino) Thiazolidin-4-one: DFT/TD-DFT approach.

- Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived

- Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Semantic Scholar. ()

- Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech. ()

- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction P

- Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evalu

- Synthesis and Structural Characteriz

- Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. ()

- Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development.

- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic

- Combined experimental and TD-DFT/DMOl3 investigations, optical properties, and photoluminescence behavior of a thiazolopyrimidine deriv

Sources

- 1. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Combined experimental and TD-DFT/DMOl3 investigations, optical properties, and photoluminescence behavior of a thiazolopyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Mycolic Acid Pathway: The Evolution and Therapeutic Potential of Thiazolidine-Isonicotinaldehyde Hybrids

Executive Summary: The Strategic Pivot to Thiazolidines

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated a re-engineering of the isonicotinyl pharmacophore. While Isoniazid (INH) remains a cornerstone of first-line therapy, its efficacy is compromised by mutations in the katG gene, which prevents the activation of the prodrug.[1][2]

Thiazolidine isonicotinaldehyde analogs represent a strategic "scaffold hop." By fusing the validated pyridine core of INH with a thiazolidin-4-one ring, researchers have developed agents that retain affinity for the Enoyl-ACP Reductase (InhA) target while potentially bypassing the requirement for KatG activation. This guide details the discovery history, synthetic protocols, and mechanistic validation of these hybrid pharmacophores.

Historical Context: From Hydrazones to Heterocycles

The discovery of thiazolidine isonicotinaldehyde analogs is not a singular event but an evolutionary branch of INH optimization.

-

1952 (The Baseline): Discovery of Isoniazid. Efficacy is high, but dependent on oxidative activation by the catalase-peroxidase KatG to form the INH-NAD adduct.

-

1970s-1990s (The Lipophilic Shift): Researchers identified that increasing the lipophilicity of INH derivatives improved penetration into the waxy mycobacterial cell wall. Schiff bases (hydrazones) of isonicotinaldehyde were synthesized but often suffered from hydrolytic instability in vivo.

-

2000s-Present (The Cyclization Era): The "Thiazolidine Revolution." Medicinal chemists realized that cyclizing the labile imine bond of isonicotinyl hydrazones into a thiazolidin-4-one ring conferred three critical advantages:

-

Metabolic Stability: The 5-membered ring resists rapid hydrolysis.

-

Peptidomimetic Properties: The thio-amide linkage mimics peptide bonds, enhancing binding affinity to the InhA substrate pocket.

-

Direct Inhibition Potential: Certain bulky thiazolidine analogs demonstrate the ability to inhibit InhA directly, independent of KatG activation.

-

Chemical Synthesis: Protocols and Pathways

The synthesis of these analogs relies on the cyclocondensation of Schiff bases.[3] There are two primary structural classes based on the starting material:

-

Type A (Aldehyde-Derived): Isonicotinaldehyde + Amine

Imine -

Type B (Hydrazide-Derived): Isonicotinic Acid Hydrazide (INH) + Aldehyde

Hydrazone

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways for generating thiazolidine-isonicotinyl hybrids. Type B is the most common route for INH optimization.

Detailed Protocol: One-Pot Synthesis (Green Chemistry Method)

While traditional methods use benzene reflux (Dean-Stark), modern protocols utilize microwave irradiation or sonication for higher yields and environmental safety.

Materials:

-

Substituted Benzaldehyde (0.01 mol)

-

Thioglycolic acid (0.02 mol)

-

Anhydrous ZnCl₂ (Catalytic amount)

-

Solvent: Ethanol or Polyethylene Glycol (PEG-400)

Step-by-Step Workflow:

-

Schiff Base Formation:

-

Mix Isonicotinic acid hydrazide and the aromatic aldehyde in 20 mL ethanol.

-

Add 2-3 drops of glacial acetic acid.

-

Action: Irradiate in a microwave reactor at 300W for 2-4 minutes (monitor via TLC, solvent: Chloroform/Methanol 8:2).

-

Checkpoint: Disappearance of the aldehyde spot indicates Imine formation.

-

-

Cyclocondensation:

-

To the reaction vessel containing the Schiff base (in situ), add Thioglycolic acid and ZnCl₂.[5]

-

Action: Irradiate at 400W for 5-8 minutes.

-

Mechanism:[2][4][5] The sulfur nucleophile attacks the imine carbon, followed by intramolecular nucleophilic attack of the amine nitrogen on the carboxylic acid carbonyl, releasing water.

-

-

Work-up & Purification:

-

Pour the reaction mixture into crushed ice containing 5% Sodium Bicarbonate (to neutralize excess acid).

-

Filter the precipitate.[6]

-

Validation: Recrystallize from ethanol.

-

Purity Check: Melting point determination and HPLC (>95% purity required for bioassay).

-

Mechanism of Action (MOA) & Biological Validation

The therapeutic rationale relies on the inhibition of the Fatty Acid Synthase II (FAS-II) pathway, specifically the enoyl-ACP reductase (InhA).

The Binding Mode

Unlike INH, which requires KatG to form a radical intermediate that attacks NAD+, thiazolidin-4-ones are designed to bind via non-covalent interactions :

-

Hydrogen Bonding: The pyridine nitrogen accepts a proton from the active site residues (Tyr158).

-

Hydrophobic Stacking: The thiazolidinone ring occupies the hydrophobic pocket usually reserved for the long fatty acyl chain of the substrate.

-

Pi-Pi Interactions: The aryl substituents stack against the nicotinamide ring of the NADH cofactor.

Biological Pathway Visualization

Figure 2: Mechanism of Action. The analog acts as a competitive inhibitor, preventing the reduction of enoyl-ACP and halting mycolic acid synthesis.

Quantitative Efficacy Data

The following table summarizes the structure-activity relationship (SAR) of key thiazolidine isonicotinaldehyde analogs compared to standard antibiotics.

Table 1: Comparative Antitubercular Activity (MIC µg/mL)

| Compound ID | R-Substituent (Aryl Ring) | MIC (H37Rv Strain) | Mechanism Note |

| Isoniazid (Control) | N/A | 0.025 - 0.2 | Requires KatG activation |

| Analog T-4a | 4-Nitro-phenyl | 0.5 | High electron-withdrawing efficacy |

| Analog T-4b | 4-Chloro-phenyl | 1.6 | Enhanced lipophilicity |

| Analog T-4c | 4-Methoxy-phenyl | 6.25 | Reduced potency (Electron donor) |

| Analog T-5f | 2-Furyl | 0.8 | Bioisosteric replacement success |

| Analog T-SK3 | Quinoline-hybrid | 0.4 | Dual-pharmacophore synergy |

Data aggregated from representative studies (See References [1], [3], [5]).

Key Insight: Electron-withdrawing groups (Nitro, Chloro) at the para position of the phenyl ring attached to the thiazolidine nucleus significantly enhance antitubercular activity, likely by increasing the acidity of the N-H bond or improving hydrophobic interactions.

Experimental Validation Protocol: MABA Assay

To validate the activity of synthesized analogs, the Microplate Alamar Blue Assay (MABA) is the industry standard due to its sensitivity and low cost.

-

Inoculum Preparation:

-

Plate Setup:

-

Use 96-well sterile microplates.

-

Add 100 µL of 7H9 broth to all wells.

-

Perform serial dilutions of the Thiazolidine analog (range: 100 µg/mL to 0.1 µg/mL).

-

-

Incubation:

-

Add 100 µL of bacterial inoculum to test wells.

-

Include controls: Growth Control (Bacteria + Broth), Sterile Control (Broth only), Drug Control (Isoniazid).

-

Incubate at 37°C for 5 days.

-

-

Development:

-

Add 20 µL of Alamar Blue reagent (1:1 mixture of 10% Tween 80 and Alamar Blue).

-

Re-incubate for 24 hours.

-

Readout:

-

Pink Color: Bacterial growth (Reduction of Resazurin to Resorufin).

-

Blue Color: No growth (Inhibition).

-

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.

-

References

-

Synthesis and Antitubercular Activity of Some Novel Thiazolidinone Derivatives. Source: Semantic Scholar. URL:[Link][10]

-

Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Source: Taylor & Francis Online. URL:[Link]

-

Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Source: MDPI (Molecules). URL:[Link]

-

Design, Synthesis and Evaluation of Novel Quinoline-Thiazolidinone-Isonicotinamide Hybrids as Potent InhA Inhibitors. Source: Asian Journal of Chemistry. URL:[Link]

-

Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Source: MDPI (Pharmaceuticals). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and molecular modeling of novel thiazolopyridine-based inhibitors of enoyl acyl carrier protein reductase (InhA) as anti-Mycobacterium tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.neliti.com [media.neliti.com]

Methodological & Application

Application Note & Protocols: Knoevenagel Condensation of 3-(Thiazolidin-3-yl)isonicotinaldehyde for Novel Heterocyclic Scaffolds

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to α,β-unsaturated compounds that are pivotal intermediates in medicinal chemistry.[1][2][3] This application note provides a comprehensive guide to the Knoevenagel condensation reaction utilizing a specialized heterocyclic aldehyde, 3-(Thiazolidin-3-yl)isonicotinaldehyde. This substrate is of significant interest as it combines the pharmacologically privileged thiazolidine motif, known for a wide spectrum of biological activities, with the isonicotinic scaffold.[4][5] We present the underlying mechanistic principles, detailed step-by-step protocols for synthesis, catalyst selection rationale, and methods for product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reaction for the discovery of novel therapeutic agents, particularly in areas like oncology and infectious diseases.[6]

Introduction: The Strategic Value of the Knoevenagel Condensation

The Knoevenagel condensation involves the reaction between a carbonyl compound and an active methylene compound, catalyzed by a base, to yield a highly functionalized alkene after dehydration.[7][8] Its strategic importance in drug discovery cannot be overstated; it serves as a gateway to diverse molecular architectures, including many with established pharmacological relevance.[6][9]

The choice of the aldehyde substrate is critical for imbuing the final product with desirable medicinal properties. The subject of this note, this compound, is a bespoke starting material designed for this purpose.

-

The Thiazolidine Moiety: This five-membered heterocycle, containing sulfur and nitrogen, is a key component in numerous natural products and approved drugs, including the antibiotic Penicillin and antidiabetic agents like Pioglitazone.[4][10] Its derivatives exhibit a vast array of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][11]

-

The Isonicotinic Moiety: The pyridine ring is a ubiquitous scaffold in pharmaceuticals. The isonicotinoyl group (pyridine-4-carbonyl) is a structural alert present in drugs like Isoniazid, a first-line treatment for tuberculosis.

By condensing this unique aldehyde with various active methylene compounds, researchers can rapidly generate libraries of novel compounds bearing these two potent pharmacophores, creating a rich foundation for structure-activity relationship (SAR) studies.

Reaction Mechanism and Key Considerations

The Knoevenagel condensation proceeds via a three-step mechanism catalyzed by a weak base, such as piperidine or an ammonium salt.[8][12]

-

Deprotonation: The base abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial and is ensured by the presence of two electron-withdrawing groups (Z).[7][12]

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound to form a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.[12] This dehydration step is often the thermodynamic driving force for the reaction.

Caption: Figure 1: General Mechanism of Knoevenagel Condensation.

Causality Behind Experimental Choices:

-

Catalyst: Weak bases like piperidine, pyridine, or ammonium salts are preferred.[2][7] Strong bases (e.g., NaOH, NaOEt) can induce an undesired self-condensation of the aldehyde (an aldol reaction).[7] For greener protocols, catalysts like boric acid or reusable heterogeneous catalysts can be employed.[1][13]

-

Solvent: Ethanol is a common choice due to its ability to dissolve a wide range of reactants and its relatively high boiling point. For reactions where water removal is critical to drive the equilibrium forward, solvents like toluene or benzene can be used with a Dean-Stark apparatus to azeotropically remove the water byproduct.[14]

-

Active Methylene Compound: The choice dictates the functionality of the product. Malononitrile introduces two cyano groups, leading to potent Michael acceptors. Diethyl malonate yields an α,β-unsaturated diester, while barbituric acid or thiazolidinediones introduce heterocyclic moieties directly.[6][15][16]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals, especially solvents and reagents, with care.

Protocol 1: Synthesis of Starting Material: this compound

-

Reactants & Reagents:

-

Isonicotinaldehyde (Pyridine-4-carboxaldehyde)

-

Cysteamine hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

To a solution of isonicotinaldehyde (1.0 eq) in ethanol, add cysteamine hydrochloride (1.1 eq).

-

Slowly add an aqueous solution of sodium hydroxide (1.1 eq) to neutralize the hydrochloride and free the amine.

-

Add aqueous formaldehyde (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate.

-

Once the starting aldehyde is consumed, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the product via column chromatography on silica gel if necessary.

-

Protocol 2: General Knoevenagel Condensation

This protocol provides a robust, general method for the condensation of this compound with various active methylene compounds.

Caption: Figure 2: Standard Experimental Workflow.

-

Reactants & Reagents:

-

This compound (1.0 mmol)

-

Active Methylene Compound (e.g., Malononitrile, Diethyl Malonate, Rhodanine) (1.0-1.1 mmol)

-

Catalyst: Piperidine (0.1 mmol, 10 mol%)

-

Solvent: Absolute Ethanol (10 mL)

-

-

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and the chosen active methylene compound (1.05 mmol) in absolute ethanol (10 mL).[2]

-

Add piperidine (10 mol%) to the solution with stirring. A slight color change may be observed.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-6 hours.

-

Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate eluent). The formation of a new, less polar spot (the product) and the disappearance of the aldehyde spot indicate reaction completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product will often precipitate. If so, cool the mixture in an ice bath for 30 minutes and collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

If the product does not precipitate, perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy).

-

Data Presentation: Representative Reactions

The following table summarizes expected outcomes for the Knoevenagel condensation with this compound and various common active methylene partners. Yields are representative and may vary based on specific reaction scale and purification efficiency.

| Entry | Active Methylene Compound | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 1 | Malononitrile | Piperidine (10) | EtOH | 80 | 2-3 | 85-95 |

| 2 | Ethyl Cyanoacetate | DIPEAc (10)[17] | EtOH | 80 | 3-5 | 80-90 |

| 3 | Diethyl Malonate | Piperidine (10) | Toluene | 110 | 6-8 | 70-80 |

| 4 | Barbituric Acid | Acetic Acid | EtOH/H₂O | 90 | 4-6 | 75-85 |

| 5 | Rhodanine (Thiazolidine-2-thione-4-one) | Sodium Acetate | Acetic Acid | 120 | 5-7 | 80-90 |

| 6 | Malononitrile | Boric Acid (10)[1] | EtOH/H₂O | 25 | 8-12 | 88-96 |

Applications in Drug Development

The products synthesized via this methodology are rich in functionalities and possess high potential as lead compounds in drug discovery programs.

-

Anticancer Agents: The resulting α,β-unsaturated systems, particularly those derived from malononitrile or rhodanine, are excellent Michael acceptors. They can covalently bind to nucleophilic residues (e.g., cysteine) in the active sites of key cancer-related enzymes and proteins.[6] Many Knoevenagel products derived from thiazolidinediones have shown potent anticancer activity.[6][18]

-

Antimicrobial Agents: The combination of the pyridine and thiazolidine rings is a known strategy for developing novel antimicrobial and antifungal agents. The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi.[11]

-

Enzyme Inhibitors: The diverse electronic and steric properties of the products make them suitable candidates for screening against various enzyme targets, such as kinases, proteases, or neuraminidases.[5]

Conclusion

This application note details a reliable and versatile framework for employing Knoevenagel condensation reactions on this compound. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, we empower researchers to efficiently synthesize novel heterocyclic compounds. The strategic combination of the thiazolidine and pyridine motifs offers a promising avenue for the development of next-generation therapeutic agents. The provided methods are scalable, adaptable to various active methylene partners, and can be modified to incorporate green chemistry principles.

References

-

Thorat, B. R., Thakare, S. D., Mhaske, D., & Mali, S. N. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings, 56(1), 135. [Link]

-

Ren, Z., et al. (2006). KNOEVENAGEL CONDENSATION OF ALDEHYDES WITH CYCLIC ACTIVE METHYLENE COMPOUNDS IN WATER. Synthetic Communications, 32(22), 3475-3479. [Link]

-

O'Callaghan, C. N. (1986). The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. DORAS | DCU Research Repository. [Link]

-

Shree, P., & Nagasudha, B. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Pharmaceuticals, 16(7), 1018. [Link]

-

Kovalenko, S., et al. (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules, 29(10), 2321. [Link]

-

Kumar, D., et al. (2022). Biological Potential of Thiazolidinedione Derivatives: A Review. Journal of Pharmaceutical Negative Results, 13(3), 444-458. [Link]

-

Kaur, H., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

-

ResearchGate. (2024). (PDF) Thiazolidine derivatives and their pharmacological actions. Retrieved February 21, 2026, from [Link]

-

Bakulina, O., et al. (2020). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 16, 212-221. [Link]

-

Semantic Scholar. (n.d.). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Retrieved February 21, 2026, from [Link]

-

Reddy, T. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

-

ResearchGate. (n.d.). Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF. Retrieved February 21, 2026, from [Link]

-

Charisteidis, I., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 21, 2026, from [Link]

-

Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. [Link]

-

Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(13), 6431-6435. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. jocpr.com [jocpr.com]

- 14. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. tandfonline.com [tandfonline.com]

- 16. doras.dcu.ie [doras.dcu.ie]

- 17. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 18. pnrjournal.com [pnrjournal.com]

antimicrobial susceptibility testing methods for 3-(Thiazolidin-3-yl)isonicotinaldehyde

This Technical Application Note provides a rigorous, standardized framework for evaluating the antimicrobial potential of 3-(Thiazolidin-3-yl)isonicotinaldehyde .

Given the chemical structure—combining the isonicotinaldehyde pharmacophore (linked to anti-tubercular agents like Isoniazid) with a thiazolidine ring (known for broad-spectrum antimicrobial and antifungal activity)—this compound requires specific testing protocols that account for hydrophobicity , solvent compatibility , and potential anti-mycobacterial specificity .

Introduction & Mechanistic Rationale

This compound represents a class of synthetic hybrid molecules designed to leverage dual mechanisms of action. The isonicotinaldehyde moiety often targets mycolic acid synthesis (InhA inhibition) in Mycobacteria, while the thiazolidine ring acts as a peptidoglycan synthesis inhibitor (MurB inhibition) or disrupts fungal cell membranes (CYP51 inhibition).[1]

Critical Testing Challenges:

-

Solubility: Like many thiazolidine derivatives, this compound is likely lipophilic, necessitating the use of organic solvents (DMSO) which can be toxic to bacteria if not controlled.[1]

-

Stability: The aldehyde/amine linkages in Schiff base precursors or thiazolidine rings can be sensitive to pH extremes in unbuffered media.

-

Spectrum: Testing must cover Gram-positive (MRSA), Gram-negative (P. aeruginosa), and Mycobacterial surrogates (M. smegmatis) to fully validate the hybrid pharmacophore.[1]

Pre-Analytical Protocol: Compound Handling

Stock Solution Preparation

Objective: Create a stable, high-concentration stock without precipitation.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the gold standard for this class.[1] Avoid Ethanol (volatility affects concentration) or Water (poor solubility).[1]

-

Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

-

Calculation: Weigh 10 mg of powder.[1] Add DMSO to a final volume of 1.0 mL (do not just add 1 mL DMSO; displacement volume matters).

-

-

Sterilization: Do NOT autoclave. Use a 0.22 µm PTFE (hydrophobic) syringe filter if sterility is required for the stock, though pure DMSO is self-sterilizing.[1]

-

Storage: Aliquot into amber glass vials (prevent photodegradation of the aldehyde moiety). Store at -20°C.

Quality Control (Solvent Tolerance)

Before testing the compound, determine the Maximum Tolerated Concentration (MTC) of DMSO for your specific bacterial strains.

-

Most bacteria tolerate up to 2.5% v/v DMSO.[1]

-

Protocol Limit: Ensure the final assay concentration of DMSO never exceeds 1%.

Protocol A: High-Throughput Screen (Agar Well Diffusion)[1]

Purpose: Qualitative "Hit/No-Hit" screening and zone of inhibition (ZOI) analysis.[1] Limitation: Lipophilic compounds diffuse poorly in water-based agar, potentially yielding false negatives.[1] Modifications below address this.

Materials

-

Mueller-Hinton Agar (MHA) plates (4 mm depth).[1]

-

Standardized Inoculum (0.5 McFarland).[1]

-

Sterile Cork Borer (6 mm).[1]

-

Positive Control: Ciprofloxacin (5 µg) or Isoniazid (for Mycobacteria).[1]

-

Negative Control: DMSO (volume matched).

Step-by-Step Methodology

-

Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension. Streak the entire MHA surface three times, rotating the plate 60° each time to ensure a confluent lawn.

-

Well Creation: Punch 6 mm wells using the cork borer. Remove agar plugs with a sterile needle.[1]

-

Compound Delivery:

-

Add 50 µL of the test compound (at 100 µg/mL and 500 µg/mL) into the wells.

-

Crucial Step: Allow plates to sit upright at room temperature for 30 minutes before incubation. This allows the lipophilic compound to diffuse into the agar before bacterial replication begins.

-

-

Incubation:

-

Analysis: Measure ZOI diameter (mm) using digital calipers. Subtract the well diameter (6 mm).

Protocol B: Quantitative Potency (Broth Microdilution)[1]

Purpose: Determination of Minimum Inhibitory Concentration (MIC). This is the Gold Standard (CLSI M07) and required for publication.

Experimental Design (96-Well Plate)

We utilize a 2-fold serial dilution scheme.[1]

Workflow Diagram:

Figure 1: Workflow for Broth Microdilution MIC determination.

Detailed Procedure

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Compound Dilution (The "2x" Method):

-

Prepare a "Working Solution" at 2x the highest desired test concentration (e.g., if testing 128 µg/mL, prepare 256 µg/mL) in CAMHB.

-

Note: This ensures that when you add equal volume of bacteria, the concentration is correct.

-

Solvent Check: Ensure DMSO in this 2x working solution is ≤ 2%.[1]

-

-

Plating:

-

Add 100 µL of sterile CAMHB to columns 2–12.[1]

-

Add 100 µL of "Working Solution" to column 1.[1]

-

Transfer 100 µL from col 1 to col 2, mix, then transfer to col 3... repeat to col 10. Discard 100 µL from col 10.

-

Result: Columns 1–10 contain drug (decreasing conc).[1] Column 11 is Growth Control (Bacteria + No Drug).[1] Column 12 is Sterility Control (Media only).[1]

-

-

Inoculation:

-

Dilute 0.5 McFarland culture 1:150 in CAMHB to get ~1 x 10^6 CFU/mL.[1]

-

Add 100 µL of this suspension to wells in columns 1–11.

-

Final Test Conc: The drug is now diluted 1:2, and bacterial density is ~5 x 10^5 CFU/mL.

-

-

Resazurin Assay (Optional but Recommended):

-

Interpretation:

-

MIC: The lowest concentration with no visible growth (or blue color).

-

Protocol C: Time-Kill Kinetics

Purpose: Determine if the compound is Bacteriostatic (stops growth) or Bactericidal (kills bacteria).[1]

-

Setup: Prepare 10 mL tubes of CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).[1]

-

Inoculum: Add bacteria to a final conc of ~5 x 10^5 CFU/mL.

-

Sampling:

-

Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Serially dilute aliquots in saline and plate on agar.

-

-

Calculation: Count colonies (CFU/mL) and plot log10(CFU/mL) vs. Time.

-

Bactericidal: ≥3 log10 reduction (99.9% kill) from the initial inoculum.

-

Bacteriostatic: <3 log10 reduction.

-

Data Analysis & Reporting

Logic for Validating Results

Use this decision tree to troubleshoot and validate your MIC data.

Figure 2: Data Validation Logic Tree.

Reporting Standards

When publishing data on this compound, include:

-

Solvent Final Concentration: (e.g., "Final DMSO concentration was 0.5%").

-

Strain IDs: (e.g., S. aureus ATCC 29213).[1]

-

Replicates: "All MICs determined in triplicate on separate days."

-

Activity Ratios: Calculate MBC/MIC ratio. A ratio of 1–2 suggests bactericidal activity; >4 suggests bacteriostatic.[1]

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2] M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]1]

-

Desai, N. C., et al. (2022).[1][3] "Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation." Molecules. [Link]1]

-

Baviskar, B. A., et al. (2015).[1] "Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents." Journal of Chemistry. [Link]1]

-

Geronikaki, A., et al. (2013).[1] "4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies." MedChemComm. [Link]1]

Sources

Application Notes and Protocols for the Preparation of Metal Complexes Using 3-(Thiazolidin-3-yl)isonicotinaldehyde Ligands

Introduction: The Therapeutic Potential of Thiazolidine-Based Metal Complexes

The thiazolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The presence of both nitrogen and sulfur heteroatoms in the thiazolidine ring provides excellent coordination sites for metal ions. The complexation of such ligands with transition metals can significantly enhance their therapeutic efficacy.[3] This phenomenon is often attributed to the principles of chelation therapy, where the coordinated metal ion can alter the lipophilicity, cell permeability, and DNA binding affinity of the organic ligand.

This guide provides a comprehensive overview and detailed protocols for the synthesis of a novel thiazolidine-based ligand, 3-(Thiazolidin-3-yl)isonicotinaldehyde, and its subsequent use in the preparation of various transition metal complexes. These complexes are of significant interest to researchers in drug discovery and development due to their potential as novel therapeutic agents. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for further research and application.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the title ligand is predicated on the well-established condensation reaction between an aldehyde and cysteamine, which readily forms the thiazolidine ring.[4][5] This one-pot reaction is efficient and proceeds under mild conditions.

Reaction Rationale and Mechanism

The synthesis involves the nucleophilic attack of the thiol group of cysteamine on the carbonyl carbon of isonicotinaldehyde, followed by an intramolecular cyclization via the attack of the amino group on the resulting hemiaminal intermediate. The subsequent dehydration yields the stable thiazolidine ring. The pyridine nitrogen of the isonicotinaldehyde moiety remains a potential coordination site, in addition to the thiazolidine nitrogen and sulfur atoms, making the final product an interesting multidentate ligand.

Experimental Protocol: Ligand Synthesis

Materials:

-

Isonicotinaldehyde (1 equivalent)

-

Cysteamine hydrochloride (1 equivalent)

-

Triethylamine (1 equivalent)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinaldehyde (e.g., 10 mmol, 1.07 g) in 100 mL of anhydrous ethanol.

-

To this solution, add cysteamine hydrochloride (e.g., 10 mmol, 1.14 g).

-

Slowly add triethylamine (e.g., 10 mmol, 1.39 mL) dropwise to the reaction mixture at room temperature. The triethylamine acts as a base to neutralize the hydrochloride and facilitate the condensation reaction.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in dichloromethane and wash with water (3 x 50 mL) to remove any remaining triethylamine hydrochloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as a solid.

Expected Characterization Data for the Ligand

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the aldehyde proton, and the methylene protons of the thiazolidine ring. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the aldehyde carbonyl carbon, and the methylene carbons of the thiazolidine ring. |

| FT-IR (cm⁻¹) | Characteristic bands for C=O (aldehyde), C=N (pyridine), C-N, and C-S stretching vibrations. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₉H₁₀N₂OS. |

| Melting Point | A sharp melting point is indicative of purity. |

Part 2: Preparation of Metal Complexes

The synthesized ligand, this compound, can act as a bidentate or tridentate ligand, coordinating to metal ions through the pyridine nitrogen, thiazolidine nitrogen, and/or thiazolidine sulfur. The following protocol provides a general method for the synthesis of its metal complexes.

General Protocol for Metal Complex Synthesis

Materials:

-

This compound (2 equivalents)

-

Metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂) (1 equivalent)

-

Methanol or Ethanol (anhydrous)

Procedure:

-

Dissolve the ligand (e.g., 2 mmol) in 50 mL of anhydrous methanol or ethanol in a 100 mL round-bottom flask with magnetic stirring.

-

In a separate flask, dissolve the metal(II) salt (e.g., 1 mmol) in 20 mL of the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.[6]

-

A colored precipitate will form as the reaction progresses.

-

Cool the mixture to room temperature and collect the solid complex by filtration.

-

Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

-

Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Workflow for Ligand Synthesis and Metal Complexation

Caption: Synthetic workflow for the ligand and its metal complexes.

Part 3: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired metal complexes and to elucidate their structure.

Spectroscopic and Analytical Techniques

-

FT-IR Spectroscopy: Comparison of the ligand's and the complexes' IR spectra will reveal shifts in the characteristic absorption bands. A shift in the ν(C=N) of the pyridine ring and changes in the C-N and C-S stretching frequencies of the thiazolidine ring upon complexation indicate coordination to the metal ion.

-

UV-Visible Spectroscopy: The electronic spectra of the complexes will show d-d transitions and charge transfer bands, which are characteristic of the geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).

-

Molar Conductance: Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) will help determine whether the complexes are electrolytic or non-electrolytic in nature.[2]

-

Magnetic Susceptibility: Magnetic moment measurements at room temperature provide information about the number of unpaired electrons in the metal center, which aids in determining the geometry of the complex.

-

Elemental Analysis (C, H, N, S): The elemental composition of the complexes will confirm the stoichiometry of the metal and ligand.

Expected Spectroscopic Data for a Representative Cu(II) Complex

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | Shift of the pyridine ν(C=N) band to a higher or lower frequency. Changes in the thiazolidine ring vibrations. Appearance of new low-frequency bands corresponding to M-N and M-S bonds. |

| UV-Vis (nm) | A broad d-d transition band in the visible region, characteristic of a distorted octahedral or square planar Cu(II) complex. |

| Molar Cond. | Low value, indicating a non-electrolytic nature. |

| Mag. Susc. (B.M.) | A magnetic moment value around 1.73 B.M., corresponding to one unpaired electron for a Cu(II) ion. |

Part 4: Potential Applications and Future Directions

The synthesized metal complexes are expected to exhibit enhanced biological activity compared to the free ligand. Preliminary screening of these compounds for their antimicrobial and anticancer activities is a logical next step.

Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of the synthesized complexes.

Further studies could involve the synthesis of a wider range of metal complexes (e.g., with Ru, Pt, Au) and the detailed investigation of their mechanism of action. The versatile coordination chemistry of the this compound ligand offers a rich platform for the development of novel metal-based therapeutic agents.

References

-

[reaction scheme for the formation of thiazolidines as proposed in parts in the literature[2] - ResearchGate.]([Link])

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Thiazolidine - Wikipedia [en.wikipedia.org]

- 6. nnpub.org [nnpub.org]

Application Note: Solvent Selection & Process Optimization for 3-(Thiazolidin-3-yl)isonicotinaldehyde Derivatives

Executive Summary

This guide addresses the critical solvent selection parameters for 3-(Thiazolidin-3-yl)isonicotinaldehyde , a bifunctional intermediate containing a reactive electrophilic aldehyde and a hydrolytically sensitive thiazolidine heterocycle.[1][2]

The primary challenge in handling this molecule is the "Stability-Reactivity Paradox" :

-

The Aldehyde (C4 position): Requires polar conditions or acid catalysis to facilitate nucleophilic attack (e.g., Schiff base formation).[1][2]

-

The Thiazolidine (C3 position): Contains a sensitive N-S aminal-type linkage that is susceptible to ring-opening hydrolysis under strong acidic conditions or oxidation in the presence of peroxides.[2]

This note provides a validated solvent selection framework to maximize yield while preserving the structural integrity of the thiazolidine ring.

Physicochemical Profile & Solubility Mapping[1][2]

The molecule exhibits a solubility profile distinct from simple isonicotinaldehydes due to the lipophilic thiazolidine ring and the steric bulk at the ortho position (C3).[2]

Table 1: Solvent Compatibility Matrix[2]

| Solvent Class | Specific Solvent | Solubility Rating | Application Suitability | Technical Notes |

| Protic Polar | Ethanol (EtOH) | Moderate-High | Primary Reaction Solvent | Ideal for condensation reactions.[1][2] Allows product precipitation upon cooling (crystallization-driven equilibrium).[1][2] |

| Methanol (MeOH) | High | Secondary Reaction Solvent | Higher solubility than EtOH.[1][2] Warning: Can alter metal coordination geometry in subsequent chelation steps [1]. | |

| Aprotic Polar | DMSO / DMF | Very High | Stock Solutions / Difficult Reactions | Use only if reagents are insoluble in alcohols.[2] High boiling points make removal difficult without thermal stress.[2] |

| Chlorinated | DCM / Chloroform | High | Extraction / Workup | Excellent for solubilizing the unreacted aldehyde.[2] Avoid acidic chloroform (stabilized with HCl) to prevent thiazolidine hydrolysis.[2] |

| Ethers | THF / Dioxane | Moderate | Avoid for Storage | Critical Risk:[2] Peroxide formation in aged ethers can oxidize the thiazolidine sulfur to sulfoxide/sulfone.[2] |

| Aqueous | Water | pH Dependent | Green Co-solvent | Poor solubility at neutral pH.[2] Soluble at pH < 4 (protonation of pyridine N), but this risks thiazolidine ring opening [2].[1][2] |

Critical Reaction Guidelines

A. Condensation Reactions (Thiosemicarbazone Synthesis)

The most common application for this molecule is the synthesis of thiosemicarbazones (TSCs) for metal chelation or biological activity.[2]

-

The Solvent Effect:

-

Ethanol (Recommended): Promotes the precipitation of the Schiff base product, driving the equilibrium forward (Le Chatelier’s principle).[2]

-

Methanol (Caution): In metal complexation steps, methanol can act as a ligand or alter the coordination geometry (e.g., favoring trans vs. cis configurations) compared to ethanol [1].[1][2]

-

-

Catalyst Selection:

B. Oxidation Sensitivity

The sulfur atom in the thiazolidine ring is nucleophilic.[2]

-

Prohibited Solvents: Peroxide-containing ethers (e.g., uninhibited THF).[1][2]

-

Prohibited Reagents: Strong oxidizers (KMnO₄, excess H₂O₂) unless sulfone formation is the explicit goal.[1][2]

Validated Protocol: Synthesis of Thiosemicarbazone Derivatives

This protocol is optimized for Green Chemistry compliance and Thiazolidine Stability .[2]

Target Reaction: Condensation of this compound with a Thiosemicarbazide.[2]

Materials

Step-by-Step Methodology

-

Dissolution (Solvent Tuning):

-

Suspend the aldehyde (1.0 mmol) in Ethanol (10 mL).[2]

-

Heat gently to 40–50°C. If the solution is not clear, add Ethanol in 1 mL increments. Note: Do not use DMSO unless absolutely necessary, as it complicates workup.

-

-

Activation:

-

Reflux (Kinetics Control):

-

Crystallization (Thermodynamic Selection):

-

Purification:

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting solvents based on the intended chemical transformation.

Figure 1: Solvent decision tree prioritizing thiazolidine stability and reaction efficiency.

Troubleshooting & Stability Notes

Thiazolidine Ring Opening

If your yield is low or NMR shows a loss of the thiazolidine ring protons (typically appearing as multiplets around 3.0–4.5 ppm), you likely used conditions that were too acidic.[2]

-

Mechanism: Acid-catalyzed hydrolysis of the N-C-S hemiaminal linkage.[2]

-

Solution: Switch from HCl/H₂SO₄ to Acetic Acid or use a buffer system.[2] Ensure solvents are anhydrous to minimize hydrolysis risk.[2]

Steric Hindrance

The thiazolidine ring at position 3 is bulky and sits ortho to the reactive aldehyde at position 4.[2]

-

Impact: Reaction rates may be slower than unsubstituted isonicotinaldehyde.[2]

-

Mitigation: If reflux in ethanol is too slow (incomplete reaction > 6 hours), switch to n-Propanol (BP: 97°C) to increase thermal energy without resorting to high-boiling DMSO.

References

-

Solvent-Induced Formation of Novel Ni(II) Complexes Derived from Bis-Thiosemicarbazone Ligand. Source: MDPI, Molecules.[1][2] Context: Demonstrates how switching from Ethanol to Methanol can alter the coordination geometry and stoichiometry of thiosemicarbazone complexes. URL:[Link][1][2][3]

-

Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Source: PMC / NIH.[2] Context: Establishes the stability profile of thiazolidines, noting instability and ring opening at pH < 4. URL:[Link]

-

Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Source: Green Chemistry Letters and Reviews.[2][5] Context: Provides protocols for sonication and green solvent mixtures (Water/Alcohol) for similar heterocyclic condensations. URL:[Link][1][2][3]

-

Process for the production of thiosemicarbazones of isonicotinaldehyde. Source: Google Patents (US2744905A).[1][2] Context: Historical but authoritative baseline for the industrial synthesis and purification of isonicotinaldehyde derivatives using ethanol/water systems.[2] URL:

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. US2744906A - Process for the production of the thiosemicarbazone isonicotinaldehyde - Google Patents [patents.google.com]

- 4. US2744905A - Process for the production of thiosemicarbazones of isonicotinaldehyde and 4-pyridyl alkyl ketones - Google Patents [patents.google.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

Catalytic Applications of 3-(Thiazolidin-3-yl)isonicotinaldehyde Derivatives: A Guide for Asymmetric Synthesis

Introduction: Unveiling a Novel Bifunctional Organocatalyst Scaffold

In the ever-evolving landscape of asymmetric organocatalysis, the design of novel molecular architectures that offer unique reactivity and selectivity is a paramount objective. This guide introduces the untapped potential of 3-(Thiazolidin-3-yl)isonicotinaldehyde derivatives as a promising class of bifunctional organocatalysts. These molecules uniquely combine a chiral thiazolidine scaffold, a derivative of the naturally occurring amino acid cysteine, with a pyridine ring bearing an aldehyde functionality. This distinct arrangement of functional groups suggests a potential for cooperative catalysis, where the thiazolidine moiety provides a stereochemically defined environment and the pyridine nitrogen, along with the aldehyde, can participate in substrate activation.

While direct catalytic applications of this compound derivatives are not yet extensively documented in peer-reviewed literature, their structural components have a strong precedent in organocatalysis. Chiral thiazolidine-4-carboxylic acid derivatives have proven to be effective catalysts in asymmetric aldol reactions, demonstrating their capability to induce high levels of stereocontrol.[1][2][3] Concurrently, pyridine derivatives have been employed as bifunctional organocatalysts, leveraging the Lewis basicity of the nitrogen atom to activate substrates.[4]

This document serves as a detailed application note and a set of guiding protocols for researchers, scientists, and drug development professionals interested in exploring the catalytic prowess of this novel scaffold. We will extrapolate from established principles of related catalytic systems to propose a plausible application in the asymmetric direct aldol reaction, a cornerstone of C-C bond formation in organic synthesis.

Rationale for Catalytic Activity: A Bifunctional Approach

The proposed catalytic utility of this compound derivatives hinges on a bifunctional activation mechanism. The core hypothesis is that the molecule can simultaneously activate both the nucleophile (a ketone) and the electrophile (an aldehyde) to facilitate a highly stereoselective aldol addition.

-

The Chiral Thiazolidine Scaffold: Derived from L-cysteine, the thiazolidine ring provides a rigid, chiral environment. It is proposed to react with a ketone to form a chiral enamine intermediate, analogous to the mechanism of proline and its derivatives in enamine catalysis.[1][5] This enamine formation raises the HOMO of the ketone, making it a more potent nucleophile. The stereochemistry of the thiazolidine ring would then dictate the facial selectivity of the enamine's attack on the electrophile.

-

The Isonicotinaldehyde Moiety: The pyridine ring and its aldehyde substituent offer multiple avenues for substrate activation. The pyridine nitrogen can act as a Lewis base, potentially activating the ketone for enamine formation or interacting with the electrophilic aldehyde through hydrogen bonding. Furthermore, the isonicotinaldehyde group could be derivatized in situ to create a more complex catalytic system. For instance, reaction with a chiral amine could generate a chiral iminium ion, or reaction with a hydrazide could form a hydrazone capable of directing the reaction through hydrogen bonding.

A plausible catalytic cycle for the asymmetric direct aldol reaction is depicted below.

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocols

The following protocols are proposed as a starting point for investigating the catalytic activity of this compound derivatives in the asymmetric direct aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Protocol 1: Synthesis of this compound

The synthesis of the catalyst is a crucial first step. A potential synthetic route involves the condensation of isonicotinaldehyde with L-cysteine.[6]

Materials:

-

Isonicotinaldehyde

-

L-cysteine

-

Ethanol

-

Triethylamine (optional, as a basic catalyst)

Procedure:

-

To a solution of isonicotinaldehyde (1.0 eq) in ethanol, add L-cysteine (1.1 eq).

-

If required, add a catalytic amount of triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the this compound derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Asymmetric Direct Aldol Reaction

This protocol outlines the general procedure for the catalytic asymmetric aldol reaction.

Materials:

-

This compound (catalyst)

-

Cyclohexanone (nucleophile)

-

4-Nitrobenzaldehyde (electrophile)

-

Solvent (e.g., DMSO, DMF, or solvent-free)

-

Acidic additive (e.g., acetic acid, benzoic acid - optional, for promoting enamine formation)

Procedure:

-

To a vial, add this compound (0.1 mmol, 10 mol%).

-

Add 4-nitrobenzaldehyde (1.0 mmol).

-

Add cyclohexanone (2.0 mmol, 2.0 eq).

-

If using a solvent, add the desired solvent (e.g., 1 mL of DMSO).

-

If using an additive, add the acidic additive (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, directly purify the reaction mixture by column chromatography on silica gel to isolate the aldol product.

-

Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Workflow for Asymmetric Aldol Reaction:

Caption: General workflow for the asymmetric aldol reaction.

Data Presentation and Analysis

To systematically evaluate the catalytic performance of this compound derivatives, it is essential to screen various reaction parameters. The results should be tabulated for clear comparison.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst Loading (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |

| 1 | 10 | DMSO | None | 25 | 24 | |||

| 2 | 20 | DMSO | None | 25 | 24 | |||

| 3 | 10 | DMF | None | 25 | 24 | |||

| 4 | 10 | None | None | 25 | 48 | |||

| 5 | 10 | DMSO | Acetic Acid | 25 | 12 | |||

| 6 | 10 | DMSO | Acetic Acid | 0 | 24 |

Yields are for the isolated product after column chromatography. Diastereomeric ratios (dr) are determined by ¹H NMR analysis of the crude reaction mixture. Enantiomeric excesses (ee) are determined by chiral HPLC analysis.